molecular formula C74H96IN15O15S2 B10848190 Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF

Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF

Cat. No.: B10848190
M. Wt: 1626.7 g/mol
InChI Key: LLJHRJNXPMGDKL-JFAFYCKWSA-N
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Description

Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1), and has been modified to enhance its stability and binding affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF involves multiple steps, including the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific modifications, such as the incorporation of D-tryptophan, IAmp, and m-I-tyrosine, are introduced during the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted analogs with modified functional groups. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). This binding inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activities. These molecular interactions result in the modulation of various cellular processes, including hormone secretion, cell proliferation, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF is unique due to its specific modifications, including the incorporation of D-tryptophan, IAmp, and m-I-tyrosine. These modifications enhance its binding affinity and selectivity for somatostatin receptor type 1, making it a valuable tool for receptor binding studies and potential therapeutic applications .

Properties

Molecular Formula

C74H96IN15O15S2

Molecular Weight

1626.7 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-13-[(4-hydroxy-2-iodophenyl)methyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide

InChI

InChI=1S/C74H96IN15O15S2/c1-40(2)79-35-46-24-22-45(23-25-46)31-57-70(101)89-62(41(3)92)73(104)86-58(32-47-26-27-49(94)34-51(47)75)71(102)90-63(42(4)93)74(105)87-60(37-91)72(103)88-61(64(78)95)39-107-106-38-52(77)65(96)81-54(21-13-14-28-76)66(97)82-55(29-43-15-7-5-8-16-43)67(98)83-56(30-44-17-9-6-10-18-44)68(99)85-59(69(100)84-57)33-48-36-80-53-20-12-11-19-50(48)53/h5-12,15-20,22-27,34,36,40-42,52,54-63,79-80,91-94H,13-14,21,28-33,35,37-39,76-77H2,1-4H3,(H2,78,95)(H,81,96)(H,82,97)(H,83,98)(H,84,100)(H,85,99)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H,90,102)/t41-,42-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1

InChI Key

LLJHRJNXPMGDKL-JFAFYCKWSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)[C@@H](C)O)CC7=C(C=C(C=C7)O)I)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)C(C)O)CC7=C(C=C(C=C7)O)I)C(C)O

Origin of Product

United States

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